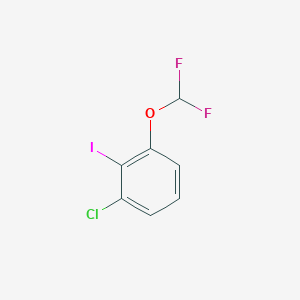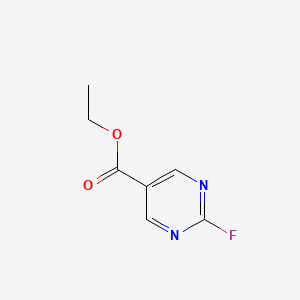
1-Chloro-3-(difluoromethoxy)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(difluoromethoxy)-2-iodobenzene is an aromatic compound characterized by the presence of chlorine, difluoromethoxy, and iodine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene typically involves the introduction of the difluoromethoxy group and the iodine atom onto a chlorobenzene derivative. One common method includes the following steps:
Halogenation: Starting with a chlorobenzene derivative, the iodine atom can be introduced via electrophilic iodination using iodine and an oxidizing agent such as nitric acid.
Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles or electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Aplicaciones Científicas De Investigación
1-Chloro-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as chlorine and difluoromethoxy can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The iodine atom can also participate in halogen bonding, affecting the compound’s biological activity.
Comparación Con Compuestos Similares
- 1-Chloro-3-fluoro-2-methoxybenzene
- 1-Chloro-3-(difluoromethoxy)-2-methoxy-5-(trifluoromethyl)benzene
- 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene
Comparison: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both iodine and difluoromethoxy groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H4ClF2IO |
|---|---|
Peso molecular |
304.46 g/mol |
Nombre IUPAC |
1-chloro-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H |
Clave InChI |
SUKCVTKZTOHNSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)I)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)



![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)







